molecular formula C12H11NO3S B8689763 Pyridin-3-yl 4-methylbenzene-1-sulfonate

Pyridin-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B8689763
M. Wt: 249.29 g/mol
InChI Key: UWCKDPIKJXCITH-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a pyridin-3-yl group linked via an oxygen atom to a 4-methylbenzenesulfonate moiety. This compound is structurally significant due to its dual aromatic systems (pyridine and toluene sulfonate), which confer unique electronic and steric properties. Such sulfonate esters are often synthesized via nucleophilic substitution reactions between sulfonyl chlorides and hydroxyl-containing substrates under controlled conditions, as exemplified in analogous synthetic protocols .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

pyridin-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3

InChI Key

UWCKDPIKJXCITH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Pyridine+p-Toluenesulfonic AcidPyridin-3-yl 4-methylbenzene-1-sulfonate\text{Pyridine} + \text{p-Toluenesulfonic Acid} \rightarrow \text{this compound} Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate

The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:

    Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.

    Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.

    Hydrolysis: Promotes the hydrolysis of esters and amides.

Common Reagents and Conditions

The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .

Scientific Research Applications

Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of Pyridin-3-yl 4-methylbenzene-1-sulfonate with structurally related compounds is summarized below:

Compound Key Structural Features Synthetic Route Physical/Chemical Properties
This compound Pyridin-3-yl ester linked to 4-methylbenzenesulfonate Reaction of 4-methylbenzenesulfonyl chloride with pyridin-3-ol in pyridine Likely solid; moderate solubility in polar solvents
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) Pyridazine core with sulfonate ester and sulfonamide groups Sulfonyl chloride + pyridazine derivative in pyridine Higher polarity due to sulfonamide; solid (reported)
2-Aminoanilinium 4-methylbenzenesulfonate Ionic salt with 4-methylbenzenesulfonate anion and protonated 2-aminoanilinium cation Acid-base reaction of 4-methylbenzenesulfonic acid with benzene-1,2-diamine Crystalline solid; high solubility in water
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl group attached to a piperidine scaffold with tert-butyl carbamate protection Multi-step synthesis involving Boc protection Light yellow solid; air-sensitive

Key Differences and Implications

  • Chemical Reactivity: this compound is an ester, rendering it more hydrolytically stable than ionic sulfonate salts like 2-aminoanilinium 4-methylbenzenesulfonate. However, it is less stable than carbamate-protected analogues (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) under basic conditions .
  • Solubility: The ionic nature of 2-aminoanilinium 4-methylbenzenesulfonate grants it high aqueous solubility, whereas this compound’s solubility depends on the balance between its hydrophobic methyl group and polar sulfonate ester .
  • Biological Interactions : The pyridazine-based sulfonate (7a) contains a sulfonamide group, which may enhance binding to biological targets (e.g., enzymes) compared to the simpler pyridin-3-yl sulfonate ester .

Stability and Handling

In contrast, ionic sulfonates (e.g., 2-aminoanilinium salts) are more stable in aqueous media but may degrade under oxidative conditions . Safety protocols for handling (e.g., eye protection, gloves) align with those for tert-butyl carbamate derivatives, which are air-sensitive and require inert atmospheres .

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